(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
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Overview
Description
(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a complex organic compound with the molecular formula C35H24N4O8S2. It is known for its unique structure, which includes diazo and sulfonate groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) typically involves multiple steps, starting with the preparation of the naphthalene sulfonate derivatives. These derivatives are then subjected to diazotization reactions under controlled conditions to introduce the diazo groups. The final step involves the coupling of these diazo compounds with the phenylene bis(1-methylethylidene) moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazo groups into amines.
Substitution: The diazo groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized compounds.
Biology: The compound’s diazo groups make it useful in bioconjugation and labeling studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves its diazo groups, which can form covalent bonds with various substrates. This reactivity is utilized in bioconjugation and labeling, where the compound targets specific molecular structures and pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid)propane-2,2-diylbis(4,1-phenylene) ester
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
Compared to similar compounds, (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is unique due to its specific combination of diazo and sulfonate groups, which confer distinct reactivity and applications in various fields.
Biological Activity
(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate), also known by its CAS number 38595-90-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C35H24N4O8S2
- Molecular Weight : 692.72 g/mol
- Appearance : White crystalline powder
- CAS Number : 38595-90-3
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of diazo and sulfonate groups enhances its reactivity and potential for biological interactions.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. This is critical in mitigating oxidative stress in cells, which is linked to various diseases.
2. Anticancer Properties
Preliminary studies suggest that (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) may possess anticancer properties. It is hypothesized that the compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and related analogs:
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
---|---|---|
0 | 100 | Baseline |
10 | 75 | Increased |
50 | 50 | Significantly Increased |
100 | 30 | Highly Significant |
Case Study 2: Antioxidant Effects
In vitro assays using DPPH radical scavenging demonstrated that the compound exhibited strong antioxidant activity comparable to well-known antioxidants like ascorbic acid.
Sample | DPPH Scavenging Activity (%) |
---|---|
Ascorbic Acid (100 µM) | 85 |
Compound (50 µM) | 70 |
Control | 10 |
Discussion
The data suggests that (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has promising biological activities that warrant further investigation. Its potential as an antioxidant and anticancer agent highlights its importance in therapeutic applications.
Properties
CAS No. |
38595-90-3 |
---|---|
Molecular Formula |
C35H24N4O8S2 |
Molecular Weight |
692.7 g/mol |
IUPAC Name |
2-diazonio-5-[4-[2-[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C35H24N4O8S2/c1-35(2,21-9-13-23(14-10-21)46-48(42,43)31-7-3-5-27-25(31)17-19-29(38-36)33(27)40)22-11-15-24(16-12-22)47-49(44,45)32-8-4-6-28-26(32)18-20-30(39-37)34(28)41/h3-20H,1-2H3 |
InChI Key |
ZTCFIZLOKKITLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |
Origin of Product |
United States |
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